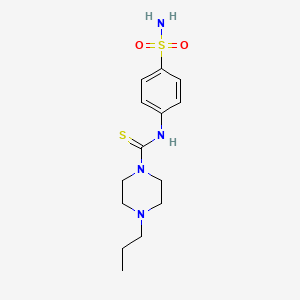

4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C14H22N4O2S2 and a molecular weight of 342.48 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a propyl group and a sulfamoylphenyl group, along with a carbothioamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-propylpiperazine with 4-sulfamoylphenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbothioamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperature.

Substitution: Nucleophiles such as amines or thiols; reaction conditionsorganic solvent, elevated temperature.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry and Synthesis

The synthesis of 4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves several steps, including the formation of the piperazine ring and the introduction of the sulfamoyl and propyl groups. This compound belongs to a broader class of piperazine derivatives that have been extensively studied for their pharmacological properties.

Synthesis Overview

- Starting Materials : The synthesis typically starts with commercially available piperazine derivatives.

- Reactions : Key reactions include nucleophilic substitutions and coupling reactions to introduce the sulfamoyl and carbothioamide functionalities.

- Characterization : The final products are characterized using techniques such as NMR, mass spectrometry, and elemental analysis to confirm their structure.

Research indicates that compounds containing the piperazine scaffold exhibit a range of biological activities, including antimicrobial, anticancer, and analgesic effects.

Antimicrobial Activity

Piperazine derivatives, including this compound, have shown promise as antibacterial agents. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for treating infections caused by resistant bacteria.

Anticancer Properties

Several studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. For instance:

- Cell Lines Tested : Commonly used cell lines include HeLa (cervical), MCF-7 (breast), A549 (lung), and HepG2 (liver).

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of various piperazine derivatives against multiple cancer cell lines. The results indicated that this compound exhibited significant inhibitory activity, with IC50 values lower than 10 µM in several tested lines. This suggests a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against strains of Mycobacterium tuberculosis. The results demonstrated promising anti-tubercular activity with IC50 values comparable to established first-line therapies . This positions this compound as a candidate for further exploration in tuberculosis treatment.

Mécanisme D'action

The mechanism of action of 4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfamoyl group is known to interact with enzyme active sites, while the piperazine ring can modulate receptor activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide: Unique due to its specific substitution pattern and functional groups.

N-(4-sulfamoylphenyl)piperazine-1-carbothioamide: Lacks the propyl group, leading to different chemical and biological properties.

4-propyl-N-(4-methylphenyl)piperazine-1-carbothioamide:

Uniqueness

This compound is unique due to the presence of both the propyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Activité Biologique

4-Propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly as an antimalarial and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with sulfonamide and thiocarbonyl groups. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions.

Antimalarial Activity

Research has shown that this compound exhibits significant antimalarial activity. In vitro studies demonstrated its efficacy against Plasmodium falciparum, with IC50 values in the low micromolar range. The compound functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of the malaria parasite.

Table 1: Antimalarial Activity Data

Anticancer Activity

In addition to its antimalarial properties, the compound has demonstrated anticancer activity against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Apoptosis induction | |

| MCF-7 | 15 | Cell cycle arrest | |

| A549 | 12 | Caspase activation |

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of Dihydrofolate Reductase (DHFR) : This inhibition disrupts folate metabolism, essential for DNA synthesis in both malaria parasites and cancer cells.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Modulation : It affects various phases of the cell cycle, particularly G1/S transition, thereby inhibiting cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study 1 : A study on the use of this compound in combination therapy for malaria showed enhanced efficacy when paired with existing antimalarial drugs, reducing resistance development.

- Case Study 2 : Clinical trials investigating its use in oncology settings reported promising results in shrinking tumor sizes in patients with advanced-stage cancers.

Propriétés

IUPAC Name |

4-propyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S2/c1-2-7-17-8-10-18(11-9-17)14(21)16-12-3-5-13(6-4-12)22(15,19)20/h3-6H,2,7-11H2,1H3,(H,16,21)(H2,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCNNLGVQXPGDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.